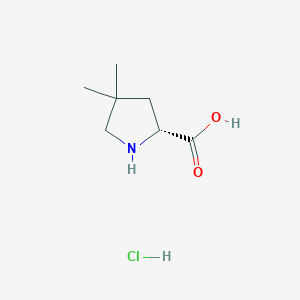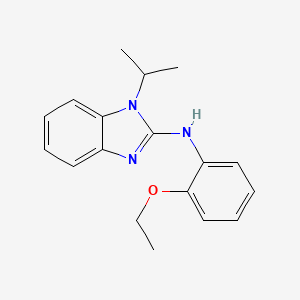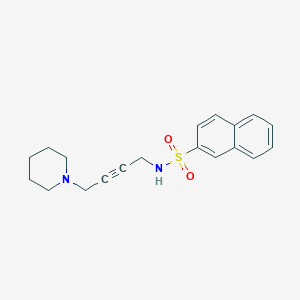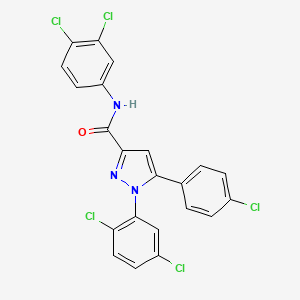![molecular formula C22H19N5O5S B2532864 N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide CAS No. 852437-60-6](/img/structure/B2532864.png)
N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H19N5O5S and its molecular weight is 465.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Heterocyclic Compound Synthesis and Insecticidal Assessment
Compounds incorporating the thiadiazole moiety have been synthesized and examined for their potential insecticidal properties, specifically against the cotton leafworm, Spodoptera littoralis. This research highlights the versatility of such compounds in creating diverse heterocycles like pyrrole, pyridine, and triazoles, among others, indicating a broad spectrum of possible applications in agricultural and pest control contexts (Fadda et al., 2017).
Antiproliferative Activity and Chemical Synthesis
The compound's derivatives have been studied for their antiproliferative activity, notably inhibiting the proliferation of endothelial and tumor cells. This suggests potential applications in cancer research and therapy, where controlling the growth of tumors is a primary goal (Ilić et al., 2011).
Bioactivity of Condensed Bridgehead Nitrogen Heterocyclic Systems
The bioactivity of s-Triazolo and thiadiazole derivatives has been explored, indicating their potential in addressing bacterial, fungal, and even antitubercular applications. This points to their utility in pharmaceuticals, especially in developing new antibacterial and antifungal agents (Shiradkar & Kale, 2006).
Synthesis and Biological Assessment of Fused Heterocyclic Compounds
The synthesis and biological assessment of fused heterocyclic 1,2,4-triazoles have been conducted, showcasing a variety of biological properties that these compounds can possess. Such research underscores the compound's potential in developing novel pharmaceuticals with diverse therapeutic effects (Karpina et al., 2019).
Antioxidant Properties and Synthesis of Novel Derivatives
The synthesis and evaluation of antioxidant properties of various derivatives of the compound have been carried out, revealing significant antioxidant ability in certain compounds. This underscores the potential of these compounds in developing treatments or supplements aimed at combating oxidative stress-related diseases (Shakir et al., 2017; Ahmad et al., 2012).
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O5S/c1-29-15-5-3-13(9-17(15)30-2)22-25-24-19-7-8-21(26-27(19)22)33-11-20(28)23-14-4-6-16-18(10-14)32-12-31-16/h3-10H,11-12H2,1-2H3,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWOJMYXBEUZCGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC5=C(C=C4)OCO5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-bromophenyl)-2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2532783.png)

![5-{[(1H-1,3-benzodiazol-2-yl)methyl]sulfanyl}-4-(4-ethoxyphenyl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2532787.png)
![(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-isopropoxyphenyl)methanone](/img/structure/B2532789.png)

![N-[4-(dimethylamino)phenyl]-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide](/img/structure/B2532792.png)


![N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}naphthalene-1-sulfonamide](/img/structure/B2532797.png)


![Oxolan-2-yl-[3-(triazol-2-yl)azetidin-1-yl]methanone](/img/structure/B2532804.png)
